GSK467

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

GSK467 的合成涉及多个步骤,从核心结构的制备开始反应条件通常涉及使用有机溶剂,如二甲亚砜 (DMSO) 和乙醇,并严格控制温度和 pH 值以确保最佳产率和纯度 . This compound 的工业生产方法没有广泛记录,但它们可能涉及类似的合成路线,并考虑商业可行性的规模化问题。

化学反应分析

GSK467 经历了几种类型的化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应

科学研究应用

Applications in Cancer Research

-

Antiproliferative Effects :

- GSK467 has demonstrated significant antiproliferative effects against human multiple myeloma cells, with an IC50 value of approximately 26 nM. In vitro studies indicated that treatment with this compound inhibited spheroid formation, colony formation, invasion, and migration of hepatocellular carcinoma (HCC) cells .

- In Vivo Studies :

- Case Study: KDM5B Inhibition in Macrophages :

Data Tables

| Application Area | Effect Observed | IC50 Value | Model Used |

|---|---|---|---|

| Multiple Myeloma | Antiproliferative effect | 26 nM | Human multiple myeloma cells |

| Hepatocellular Carcinoma | Inhibition of spheroid formation | >50 μM | HCC cell lines |

| Macrophage Function | Altered immune response | N/A | In vitro macrophage assays |

Future Directions and Potential

The unique properties of this compound position it as a promising candidate for further research into its role in epigenetics and cancer therapy. The compound's ability to selectively inhibit KDM5B suggests potential applications not only in oncology but also in understanding other diseases influenced by histone modifications.

Case Studies Highlighting Efficacy

- Study on Gastric Cancer : Research indicated that inhibition of KDM5B using this compound significantly reduced the proliferation and clonogenic ability of gastric cancer cells, showcasing its potential as a therapeutic target .

- Neurodegenerative Disease Models : Investigations into models of Parkinson's disease have suggested that this compound may also have neuroprotective effects through its action on histone demethylases, indicating broader implications beyond oncology .

作用机制

GSK467 通过选择性抑制 KDM5B 发挥其作用,KDM5B 是一种组蛋白脱甲基酶,在基因表达的调节中起着至关重要的作用。 该化合物与 KDM5B 的 2-酮戊二酸结合口袋结合,阻止组蛋白 H3 赖氨酸 4 (H3K4) 的脱甲基化,这与活跃的基因转录相关 . 这种抑制导致 H3K4 三甲基化 (H3K4me3) 水平升高,从而导致基因表达改变和肿瘤细胞增殖抑制 .

相似化合物的比较

与其他组蛋白脱甲基酶相比,GSK467 对 KDM5B 的高选择性是独一无二的。 类似的化合物包括 GSK-J1,一种 KDM6 抑制剂,以及 KDM5-C70,一种选择性抑制 KDM5B 的化合物,在骨髓瘤细胞中具有抗增殖作用 . 虽然 GSK-J1 对 KDM5B 的抑制活性较低,但 KDM5-C70 在 KDM5B 和 KDM6B 之间表现出显著的选择性 . 其他类似的化合物包括 DZNep 和 潘昔洛韦,它们也靶向 α-酮戊二酸结合口袋,但具有不同的结合模式和选择性特征 .

生物活性

GSK467 is a selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1), which plays a critical role in epigenetic regulation and has been implicated in various malignancies. The compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to modulate gene expression through histone methylation.

This compound specifically targets the JmjC domain of KDM5B, inhibiting its demethylase activity. The compound has demonstrated an IC50 value of approximately 26 nM , indicating potent inhibition of KDM5B activity. This inhibition can lead to increased levels of H3K4me3, a histone mark associated with active transcription, thereby potentially reactivating silenced tumor suppressor genes and altering cancer cell behavior .

Selectivity

This compound exhibits significant selectivity for KDM5B over other related demethylases. It shows a 180-fold selectivity for KDM5B compared to KDM4C, making it a valuable tool for studying the specific roles of KDM5B in cellular processes and disease states .

In Vitro Studies

In vitro studies have demonstrated that this compound has antiproliferative effects on various cancer cell lines, including multiple myeloma. Treatment with concentrations ranging from 0 to 100 µM over six days resulted in significant reductions in cell viability, underscoring its potential as an anticancer agent .

Cancer Treatment

A study investigating the effects of this compound on lung tissues from mice revealed that treatment led to milder inflammatory injuries and preserved alveolar structures compared to untreated controls. This suggests that this compound may mitigate tissue damage during inflammatory responses, highlighting its dual role as both an inhibitor of KDM5B and a modulator of inflammation .

Autoimmune Diseases

Research into autoimmune conditions has also indicated that this compound's modulation of KDM5B may influence macrophage activity. In synovial macrophages from rheumatoid arthritis patients, KDM5B expression was significantly altered, which could be linked to the inflammatory processes characteristic of such diseases. This compound's ability to inhibit KDM5B may provide insights into therapeutic strategies for managing autoimmune disorders .

Structural Insights

The crystal structure of the KDM5B enzyme in complex with this compound has been elucidated, providing valuable information on the binding interactions at the molecular level. This structural data can guide further drug development efforts aimed at creating more selective and effective inhibitors targeting KDM5B .

Summary of Key Data

| Parameter | Value |

|---|---|

| Target | KDM5B (JARID1B) |

| IC50 | 26 nM |

| Selectivity | 180-fold for KDM5B over KDM4C |

| Antiproliferative Activity | Effective against multiple myeloma cells |

| Impact on Inflammation | Reduces inflammatory injury in lung tissues |

属性

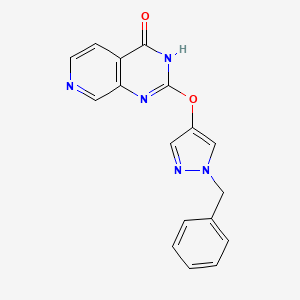

IUPAC Name |

2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYRLXUTLYBVHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC4=C(C=CN=C4)C(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does GSK467 interact with its target protein, JARID1B?

A1: While the provided abstracts don't explicitly detail the interaction mechanism, the research article titled "Crystal structure of human JARID1B in complex with this compound" [] strongly suggests that this compound directly binds to the JARID1B protein. JARID1B is a histone demethylase, a type of enzyme that removes methyl groups from histones, thereby influencing gene expression. The determination of the crystal structure of the complex implies that this compound likely occupies the enzyme's active site, potentially inhibiting its activity. Further analysis of the crystal structure would be needed to understand the specific interactions between this compound and the amino acid residues of JARID1B.

Q2: What is the significance of studying this compound in the context of histone demethylase inhibitors?

A2: The research article "Structural analysis of human KDM5B guides histone demethylase inhibitor development" [] highlights the importance of structural information for developing inhibitors targeting histone demethylases like KDM5B. While this article doesn't directly discuss this compound, it underscores the relevance of understanding the binding modes of inhibitors to these enzymes. This compound, by binding to JARID1B, another histone demethylase, could serve as a starting point for developing more potent and selective inhibitors of this enzyme family. The structural insights gained from studying this compound in complex with JARID1B can be extrapolated to guide the development of novel therapeutic agents targeting histone demethylases for various diseases, including cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。